

# An In-Depth Technical Guide to JHW-007 Hydrochloride

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## Compound of Interest

Compound Name: JHW007 hydrochloride

Cat. No.: B15287239

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## Introduction

JHW-007 hydrochloride is a potent and selective atypical dopamine reuptake inhibitor (DRI) that has garnered significant interest in the field of neuroscience and addiction research. As a derivative of benztropine, JHW-007 exhibits a unique pharmacological profile that distinguishes it from classical DRIs like cocaine. This technical guide provides a comprehensive overview of the molecular and pharmacological characteristics of JHW-007 hydrochloride, including its physicochemical properties, in vitro and in vivo data, detailed experimental protocols, and its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapeutics for substance use disorders and other neurological conditions.

## Physicochemical and Pharmacological Data

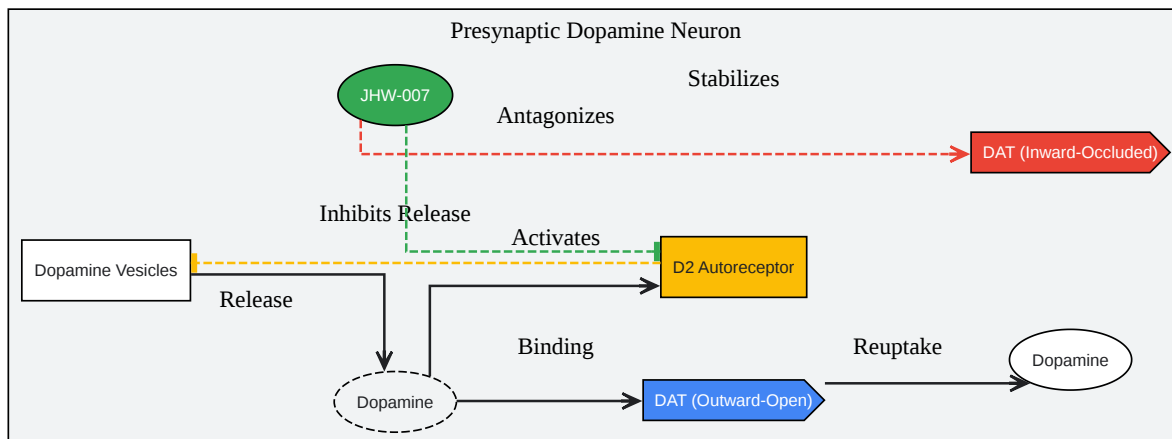
The fundamental properties of JHW-007 hydrochloride are summarized in the table below, providing a quick reference for its key quantitative data.

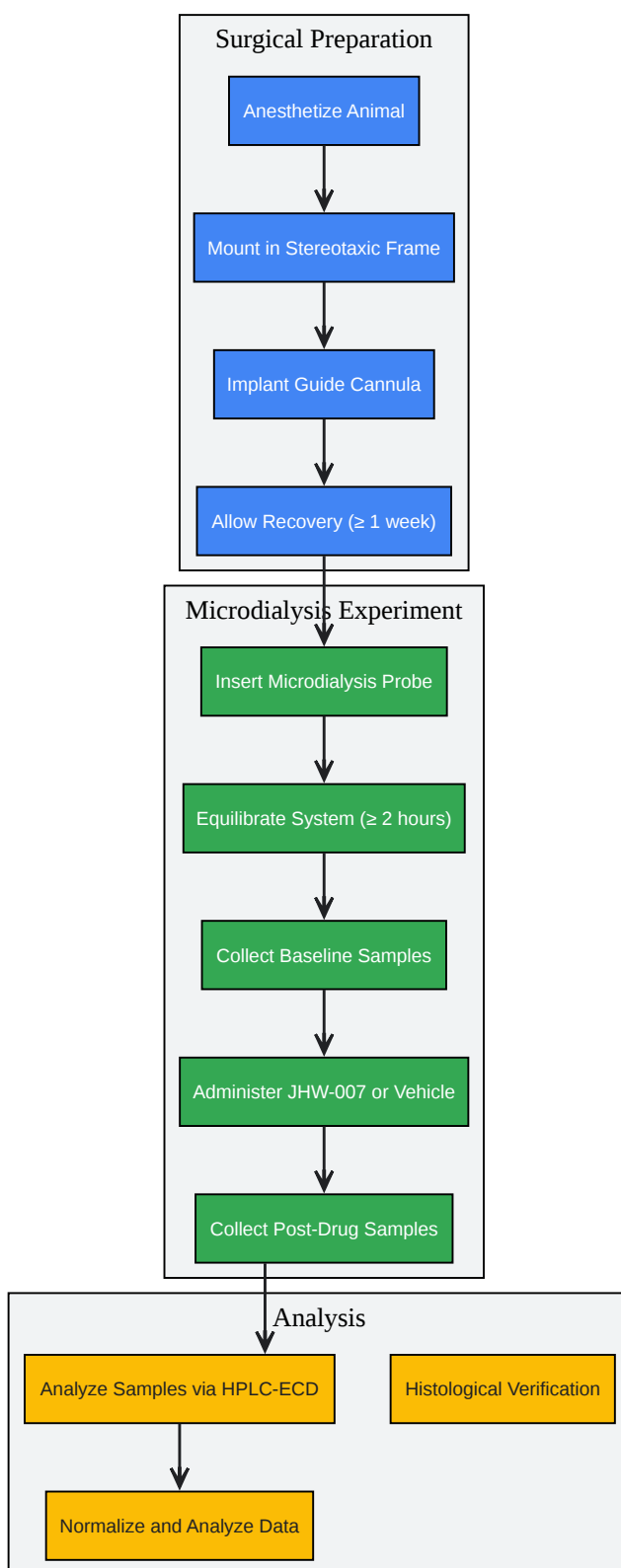
Property	Value
Molecular Formula	C <sub>24</sub> H <sub>29</sub> F <sub>2</sub> NO·HCl[1][2]
Molecular Weight	421.95 g/mol [1][2]
CAS Number	202645-74-7[1]
Binding Affinity (K <sub>i</sub> )	
Dopamine Transporter (DAT)	25 nM[1]
Norepinephrine Transporter (NET)	1330 nM[1]
Serotonin Transporter (SERT)	1730 nM[1]

## Mechanism of Action: An Atypical Dopamine Transporter Inhibitor

JHW-007 hydrochloride exerts its effects primarily by binding with high affinity to the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. Unlike typical dopamine reuptake inhibitors such as cocaine, which lock the transporter in an outward-facing conformation, JHW-007 is characterized as an "atypical" inhibitor. Computational modeling and experimental evidence suggest that JHW-007 preferentially binds to and stabilizes the dopamine transporter in an inward-occluded or closed conformation. This distinct binding mode is thought to underlie its unique pharmacological effects, including a lower potential for abuse and the ability to attenuate the behavioral effects of psychostimulants.

Furthermore, some research suggests that JHW-007 may also act as an antagonist at the dopamine D2 autoreceptor. These presynaptic autoreceptors typically function as a negative feedback mechanism, inhibiting further dopamine release. By antagonizing these receptors, JHW-007 could potentially lead to a more sustained increase in synaptic dopamine levels, contributing to its therapeutic potential.





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## References

- [1. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. benchchem.com \[benchchem.com\]](#)
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